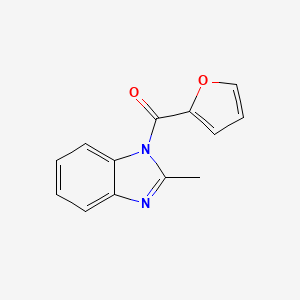
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine, also known as 25D-NBOMe, is a synthetic psychedelic compound that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
Mecanismo De Acción
The exact mechanism of action of (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine is not fully understood. However, it is believed to exert its effects by binding to the serotonin 2A receptor (5-HT2A), which is a subtype of the serotonin receptor family. This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways that ultimately result in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelic compounds. It has been shown to induce alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. In addition, it has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed. In addition, its unique pharmacological profile makes it a valuable tool for investigating the mechanisms underlying hallucinogenic effects. However, one limitation is its potential for abuse and the need for strict safety protocols when handling the compound.
Direcciones Futuras
There are several future directions for research on (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the mechanisms underlying its hallucinogenic effects, which could lead to the development of new treatments for certain neurological disorders. Finally, there is a need for further studies on the safety and toxicity of the compound, as well as its potential for abuse.
Conclusion
In conclusion, this compound is a synthetic psychedelic compound that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and is a valuable tool for investigating the mechanisms underlying hallucinogenic effects. Further research is needed to fully understand its pharmacological profile and potential uses.
Métodos De Síntesis
The synthesis of (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with 3,5-dimethylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzyl bromide to form the final product. The purity of the compound can be improved by recrystallization or chromatographic techniques.
Aplicaciones Científicas De Investigación
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine has been studied for its potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety. It has been shown to have a unique pharmacological profile that makes it a promising candidate for further research. In addition, it has been used as a tool in neuroscience research to investigate the mechanisms underlying hallucinogenic effects.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-7-13(2)9-15(8-12)18-11-14-5-6-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRISKXCKGTDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)
![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)
![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
